2-(2-Chlorophenyl)cyclopropan-1-amine
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Overview
Description
2-(2-Chlorophenyl)cyclopropan-1-amine is a chemical compound that belongs to the class of cyclopropane-containing amines. It has been studied for its potential therapeutic and toxic effects, as well as its role in environmental and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanes, including 2-(2-Chlorophenyl)cyclopropan-1-amine, has gained much attention due to their unique reactivity. Various methods for the synthesis of these compounds have been reported, including regio-, diastereo-, and enantio-selective reactions . One common method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding spiro [cyclopropane-1,9′-fluorene] with a yield of 70% .
Industrial Production Methods: Industrial production methods for cyclopropanes often involve the use of conventional olefin metathesis catalysts based on tungsten and ruthenium. These catalysts facilitate the formation of high molecular weight polymers in excellent yields despite the steric hindrance caused by the three-membered ring .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)cyclopropan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The reaction of 2-chloro-2-cyclopropylideneacetate with lithium benzylamide, for example, takes place via a Michael–Michael ring closure mechanism .
Common Reagents and Conditions: Common reagents used in the reactions of cyclopropanes include dimethyloxosulfonium methylide and lithium benzylamide. The conditions for these reactions often involve the use of concentrated sulfuric acid followed by dehydration .
Major Products: The major products formed from these reactions include spiro [cyclopropane-1,9′-fluorene] and other cyclopropane derivatives .
Scientific Research Applications
2-(2-Chlorophenyl)cyclopropan-1-amine has been studied for its potential therapeutic effects, including its role as an antifungal, antibacterial, and antiviral agent. It also demonstrates enzyme inhibition activities, such as those seen in bicifadine and its analogs . Additionally, this compound has applications in environmental and industrial research, where it is used in the synthesis of various materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)cyclopropan-1-amine involves the formation of carbenes, which are neutral species with six valence electrons. These carbenes react with alkenes to form cyclopropanes, a process that is facilitated by the unique reactivity of the cyclopropane ring . The molecular targets and pathways involved in these reactions include the formation of dichlorocarbene from chloroform and potassium hydroxide .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(2-Chlorophenyl)cyclopropan-1-amine include 1-(4-chlorophenyl)cyclopropan-1-amine and spiro [cyclopropane-1,2′-steroids] .
Uniqueness: What sets this compound apart from other similar compounds is its unique reactivity and the ability to form high molecular weight polymers despite the steric hindrance caused by the three-membered ring . This makes it a valuable compound in both medicinal and industrial applications.
Properties
Molecular Formula |
C9H10ClN |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
2-(2-chlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-8-4-2-1-3-6(8)7-5-9(7)11/h1-4,7,9H,5,11H2 |
InChI Key |
RTSGJRWDGWWLFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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